N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)

PROTAC synthesis Drug conjugation Bioconjugation

Researchers designing PROTACs or ADCs often face stoichiometric limitations with linear linkers, restricting payload capacity to a single conjugation site per click reaction. N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) (CAS 2086689-00-9) solves this via its branched architecture, delivering a precise 1:2 reaction stoichiometry-one azide for CuAAC/SPAAC click chemistry and two orthogonally protected t-butyl ester carboxyl groups for sequential amine coupling after acidic deprotection. - Doubles payload capacity per conjugation event, maximizing DAR or ternary complex formation efficiency - PEG3 spacer ensures aqueous solubility and biocompatibility for reliable in vitro/in vivo PROTAC performance - Orthogonal azide/t-butyl ester reactivity enables modular, site-selective bioconjugation workflows Supplied as ≥98% pure solid; standard pack sizes 100 mg and 250 mg with same-day global dispatch from stock.

Molecular Formula C26H48N4O10
Molecular Weight 576.7 g/mol
CAS No. 2086689-00-9
Cat. No. B609441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
CAS2086689-00-9
SynonymsN-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
Molecular FormulaC26H48N4O10
Molecular Weight576.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H48N4O10/c1-25(2,3)39-23(32)8-12-37-19-21(20-38-13-9-24(33)40-26(4,5)6)29-22(31)7-11-34-15-17-36-18-16-35-14-10-28-30-27/h21H,7-20H2,1-6H3,(H,29,31)
InChIKeyMFAWTCNLWLJEKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) 2086689-00-9 for PROTAC Linker and Bioconjugate Procurement


N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) (CAS 2086689-00-9) is a branched polyethylene glycol (PEG) derivative with a single terminal azide group and two t-butyl ester–protected carboxyl groups [1]. It functions as a non-cleavable linker in click chemistry–mediated bioconjugation and PROTAC (PROteolysis TArgeting Chimera) synthesis [2]. The PEG3 spacer enhances aqueous solubility and biocompatibility, while the orthogonal reactivity of the azide and protected acids enables sequential, site-selective modifications .

Why N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) Cannot Be Replaced by Generic PEG-Azide or Linear Analogues


Generic substitution fails because this compound's branched architecture with one azide and two protected carboxyls provides a unique 1:2 reaction stoichiometry . Linear heterobifunctional azide/t-butyl ester linkers yield only a single conjugation site ; N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) doubles the payload capacity per azide click . The specific PEG3 spacer length influences solubility and target engagement in PROTACs—a parameter that cannot be assumed from a generic 'PEG-azide' .

Quantitative Evidence Guide: N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) vs. Analogues


Branched vs. Linear Architecture: Stoichiometric Advantage for Payload Delivery

The target compound possesses two t-butyl ester–protected carboxyl groups versus a single such group in linear analogues . After azide click, deprotection exposes two carboxylic acids for subsequent conjugation, effectively doubling the potential payload attachment sites per linker .

PROTAC synthesis Drug conjugation Bioconjugation

Molecular Weight Optimization: Balancing Solubility and Membrane Permeability

N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) (MW 576.7 g/mol) occupies a molecular weight range associated with favorable aqueous solubility while remaining within the size window for passive cellular permeability [1]. In contrast, the larger N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) (MW 871.1 g/mol) may exhibit reduced permeability, and the smaller Azido-PEG3-t-butyl ester (MW 303.4 g/mol) provides shorter PEG spacer length [2].

PROTAC linker Drug delivery Pharmacokinetics

Purity Specifications: Quality Benchmarking for Reproducible Conjugation

The compound is routinely supplied at ≥98% purity by major vendors, with some offering ≥95% . This purity threshold is comparable to that of premium linear analogues , ensuring that batch-to-batch variability in conjugation efficiency is minimized.

Quality control Reproducibility Bioconjugation

Solvent Compatibility: Enabling PROTAC Synthesis and Bioconjugation Workflows

N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) exhibits solubility in DMSO, DCM, and DMF . This solvent compatibility is essential for PROTAC synthesis and bioconjugation protocols that require anhydrous organic conditions for click chemistry and subsequent deprotection steps [1].

Solubility Formulation Bioconjugation

Optimal Research and Industrial Use Cases for N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)


PROTAC Synthesis Requiring Dual Payload Attachment

This compound is ideally suited for constructing PROTACs where two distinct functional moieties (e.g., an E3 ligase ligand and a target-binding warhead) must be attached via a single linker. The branched architecture allows for precise 1:2 stoichiometry, maximizing degradation efficiency [1].

Bioconjugation with Protected Carboxyl Groups for Sequential Functionalization

The t-butyl ester groups enable orthogonal protection strategies: the azide can be clicked to an alkyne-modified biomolecule, and subsequent acidic deprotection exposes two carboxylic acids for further conjugation to amines, dyes, or cytotoxic payloads . This sequential reactivity is valuable for building complex bioconjugates.

High-Payload Antibody-Drug Conjugates (ADCs)

In ADC development, the ability to attach two drug molecules per linker molecule (via the two deprotected carboxyls) can increase the drug-to-antibody ratio (DAR) without requiring additional conjugation sites on the antibody, potentially improving therapeutic index [2].

Click Chemistry–Enabled Surface Functionalization of Nanoparticles

The azide group allows for efficient CuAAC or SPAAC click chemistry to alkyne-functionalized nanoparticles, while the protected carboxyls can be later deprotected to attach targeting ligands or fluorescent probes, enabling modular surface engineering .

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